molecular formula C16H12N2O3S B2529197 (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one CAS No. 304863-57-8

(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one

Cat. No.: B2529197
CAS No.: 304863-57-8
M. Wt: 312.34
InChI Key: GFFZAJZYPVWBPU-FBMGVBCBSA-N
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Description

(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This molecule features a hybrid structure incorporating two privileged pharmacophores: the 2,3-dihydrobenzo[b][1,4]dioxin ring and the benzo[b]thiophen-3(2H)-one scaffold . The presence of the hydrazono linker suggests potential for interaction with various biological targets. Compounds based on the benzo[b]thiophene core have demonstrated potent anticancer properties by inhibiting critical cellular pathways. For instance, related derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which is a crucial driver of tumor growth and metastasis . Inhibition of this pathway can lead to suppression of cancer cell proliferation, migration, and invasion . The 1,4-benzodioxan moiety is a common structural element in bioactive molecules and is frequently explored in the synthesis of compounds for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in biological screening assays. Its structure presents opportunities for further chemical modification to explore and optimize binding affinity and selectivity. Intended Use and Handling: This product is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols must be followed during handling.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-14(11)22-16(15)18-17-10-5-6-12-13(9-10)21-8-7-20-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBJHYOQWNSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(C4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one is a synthetic organic molecule with a complex structure that includes both a dioxin moiety and a benzothiophene scaffold. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₅
  • Molecular Weight : 341.36 g/mol

This compound combines features from both the dioxin and benzothiophene families, which are known for their diverse biological activities.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, including:

  • Antitumor Activity : Compounds derived from dioxins have shown potential in inhibiting cancer cell proliferation.
  • Antioxidant Properties : The presence of specific functional groups may enhance the antioxidant capacity of the compound.
  • Enzyme Inhibition : Analogous compounds have demonstrated the ability to inhibit various enzymes, suggesting potential therapeutic applications in conditions like tuberculosis.

Research has identified several mechanisms through which this compound may exert its biological effects:

  • DprE1 Inhibition : A study highlighted the identification of related compounds as potent inhibitors of DprE1, an enzyme critical for mycobacterial cell wall synthesis. Such inhibition could lead to effective treatments for tuberculosis .
  • Cholinesterase Inhibition : Similar benzothiophene derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxinDioxin coreAntitumor activity
Benzothiophene DerivativesBenzothiophene scaffoldEnzyme inhibition
DprE1 InhibitorsAmino substitutionAntimycobacterial activity

Study on Cholinesterase Inhibition

In a recent study, various benzothiophene derivatives were synthesized and tested for their inhibitory effects on AChE and BChE. The most active compounds displayed IC50 values indicating strong inhibition, making them potential candidates for treating Alzheimer's disease .

Antimycobacterial Activity Assessment

Research focusing on DprE1 inhibitors derived from dioxins demonstrated promising results in whole-cell antimycobacterial assays. Compounds exhibited low minimum inhibitory concentrations (MIC), suggesting high potency against Mycobacterium tuberculosis .

Scientific Research Applications

General Synthetic Pathway

  • Formation of 2,3-Dihydrobenzo[b][1,4]dioxin : This is achieved through cyclization reactions involving suitable precursors such as catechol derivatives.
  • Hydrazone Formation : The hydrazone linkage is formed by reacting the dioxin derivative with hydrazine derivatives under acidic or basic conditions.
  • Thioether Formation : Finally, the thiophene ring is introduced through electrophilic substitution or coupling reactions.

Biological Activities

Research has indicated that (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one exhibits a range of biological activities:

  • Antioxidant Properties : Compounds containing dioxin and thiophene structures have been shown to possess significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
  • Antidiabetic Potential : Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in managing Type 2 diabetes and Alzheimer's disease .

Case Study 1: Anticancer Activity

A study investigated a series of compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin. Among these compounds, one derivative exhibited an IC50 value of 16.19 μM against HCT-116 cells. This suggests that modifications to the dioxin structure can enhance its cytotoxic properties against specific cancer types .

Case Study 2: Antidiabetic Research

In another investigation focused on enzyme inhibition for diabetes management, several new sulfonamide derivatives containing the dioxin moiety were synthesized and screened for their inhibitory effects on α-glucosidase. The results indicated that certain derivatives could effectively lower blood glucose levels by inhibiting carbohydrate absorption in the intestine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

2.1.1. Thiophenone vs. Thiazole/Triazole Derivatives The target compound’s benzo[b]thiophen-3(2H)-one core distinguishes it from analogs like 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (), which replaces the thiophenone with a triazolone-thiazole system. Thiazoles and triazoles are known for strong electron-withdrawing effects and metabolic stability, whereas the thiophenone’s sulfur atom may enhance π-conjugation and redox activity .

2.1.2. Hydrazone Linkage Variations The (E)-hydrazone bridge in the target compound is structurally analogous to 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol (), which features a dual (E/Z)-hydrazone configuration.

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups

  • In contrast, 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole () uses dimethoxy substituents to modulate electronic effects on the hydrazone bridge, possibly altering binding affinity in biological systems .
  • Nitro Groups : The nitro-thiazole derivative in introduces strong electron-withdrawing effects, which could increase reactivity in electrophilic substitution reactions compared to the target compound’s unsubstituted benzodioxin .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
(E)-2-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one (Target) Benzo[b]thiophen-3(2H)-one None ~340.4 (est.) Hydrazone linkage, lipophilic N/A
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole Thiazole 3,4-Dimethoxybenzylidene 379.37 Enhanced electron modulation
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone-thiazole Nitro-thiazole 379.37 Electron-withdrawing, potential reactivity
4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol Thiazole-hydrazone-phenol Phenol 353.4 Hydrogen-bonding capacity

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